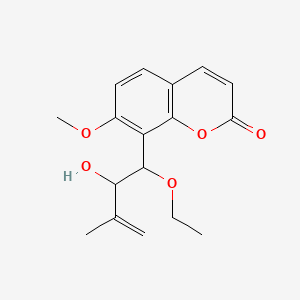

Murraxocin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(1-ethoxy-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLSTIJVZWVVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921046 | |

| Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113349-35-2 | |

| Record name | Murraxocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113349352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mupirocin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the antibiotic Mupirocin. It is designed for researchers, scientists, and professionals involved in drug development who require a detailed understanding of its molecular interactions, relevant quantitative data, and the experimental methodologies used for its characterization.

Introduction

Mupirocin, formerly known as pseudomonic acid A, is a topical antibiotic produced by the bacterium Pseudomonas fluorescens.[1][2] It exhibits a unique structure and mechanism of action, distinct from other major classes of antibiotics, which makes it a valuable agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Mupirocin is primarily used for the treatment of primary and secondary skin infections, such as impetigo, and for the eradication of nasal MRSA colonization.[1][3]

Core Mechanism of Action: Inhibition of Protein Synthesis

Mupirocin's primary antibacterial effect is the inhibition of bacterial protein synthesis.[4] This is achieved through the specific, reversible, and potent inhibition of bacterial isoleucyl-tRNA synthetase (IleRS) .[4][5]

The inhibition of IleRS by Mupirocin disrupts the following critical steps in protein synthesis:

-

Binding to IleRS: Mupirocin binds to the active site of bacterial IleRS, competing with the natural substrates, isoleucine and ATP.[4]

-

Prevention of Isoleucyl-AMP Formation: By occupying the active site, Mupirocin prevents the formation of the isoleucyl-adenylate intermediate.[4]

-

Depletion of Charged tRNAIle: The lack of isoleucyl-AMP leads to a failure in charging the isoleucyl-tRNA (tRNAIle).[6]

-

Halting of Polypeptide Chain Elongation: The depletion of charged tRNAIle prevents the incorporation of isoleucine into growing polypeptide chains, thereby arresting protein synthesis.[4]

This targeted action leads to a bacteriostatic effect at lower concentrations and can be bactericidal at the high concentrations achieved with topical application.[7]

Mechanism of Mupirocin Action

Quantitative Data

The efficacy of Mupirocin has been quantified through various in vitro studies. The following tables summarize key quantitative data, including binding affinities, inhibitory concentrations, and minimum inhibitory concentrations (MICs).

Table 1: Binding Affinity and Inhibitory Constants of Mupirocin for Isoleucyl-tRNA Synthetase

| Parameter | Organism/Enzyme | Value | Reference |

| Ki | S. aureus IleRS | 240 ± 20 pM | [8] |

| Ki (apparent) | S. aureus IleRS | 12 ± 2 nM | [8] |

| IC50 | Mupirocin-susceptible S. aureus IleRS | 0.7 - 3.0 ng/mL | [9] |

| IC50 | Low-level resistant S. aureus IleRS | 19 - 43 ng/mL | [9] |

| IC50 | High-level resistant S. aureus IleRS | 7,000 - 10,000 ng/mL | [9] |

| Binding Energy | Mupirocin with IleRS | -7.58 kcal/mol | [10] |

Table 2: Minimum Inhibitory Concentration (MIC) of Mupirocin against Staphylococcus aureus

| Susceptibility Level | MIC Range (µg/mL) | Reference |

| Susceptible | ≤ 4 | [3][11] |

| Low-Level Resistance | 8 - 256 | [3][11] |

| High-Level Resistance | ≥ 512 | [3][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action and antibacterial activity of Mupirocin.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

-

Preparation of Mupirocin Stock Solution: Prepare a stock solution of Mupirocin in an appropriate solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the Mupirocin stock solution across the wells of the microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 1024 µg/mL).

-

Bacterial Inoculum Preparation: Culture the S. aureus strain overnight on an appropriate agar medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no Mupirocin) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Mupirocin that completely inhibits visible growth of the bacteria.

Broth Microdilution MIC Assay Workflow

This protocol is adapted from a method utilizing radiolabeled amino acids to measure the rate of protein synthesis.[6][14]

-

Bacterial Culture: Grow S. aureus in a suitable broth medium to the mid-exponential phase (e.g., OD600 of 0.5).

-

Addition of Mupirocin: Add Mupirocin to the bacterial culture at the desired concentration. An untreated culture should be used as a control.

-

Pulse-Labeling: At various time points after the addition of Mupirocin (e.g., 5, 10, 30, and 60 minutes), add L-[35S]methionine to a sample of the culture and incubate for a short period (e.g., 5 minutes) to allow for incorporation into newly synthesized proteins.

-

Protein Precipitation: Stop the incorporation by adding trichloroacetic acid (TCA) to precipitate the proteins.

-

Washing: Wash the protein precipitate with TCA and then ethanol to remove unincorporated radiolabeled methionine.

-

Scintillation Counting: Dry the precipitate and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the rate of protein synthesis. Compare the counts per minute (CPM) of the Mupirocin-treated samples to the control to determine the percentage of inhibition.

Protein Synthesis Inhibition Assay Workflow

Conclusion

Mupirocin's well-defined mechanism of action, centered on the inhibition of isoleucyl-tRNA synthetase, provides a clear rationale for its potent antibacterial activity against key Gram-positive pathogens. The quantitative data and experimental protocols presented in this guide offer a robust framework for further research and development of this important topical antibiotic. Understanding its molecular interactions is crucial for monitoring and overcoming resistance, as well as for the potential design of novel antimicrobial agents targeting similar pathways.

References

- 1. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mupirocin - Amerigo Scientific [amerigoscientific.com]

- 3. Clinical relevance of mupirocin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global Analysis of the Staphylococcus aureus Response to Mupirocin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. DSpace [lenus.ie]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mupirocin Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mupirocin, a clinically significant antibiotic produced by Pseudomonas fluorescens, exhibits a unique mechanism of action by inhibiting bacterial isoleucyl-tRNA synthetase. This technical guide provides a comprehensive overview of the mupirocin biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and regulatory networks. We present a consolidation of quantitative data on production titers, detailed experimental protocols for key analytical and genetic techniques, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the optimization and engineering of mupirocin production.

Introduction

Mupirocin, also known as pseudomonic acid A, is a polyketide antibiotic that is highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mode of action, which involves the inhibition of isoleucyl-tRNA synthetase, has made it a valuable tool in clinical settings, particularly for the topical treatment of skin infections and for nasal decolonization to prevent the spread of MRSA.[2] The biosynthesis of mupirocin is a complex process orchestrated by a large gene cluster in Pseudomonas fluorescens. A thorough understanding of this pathway is crucial for efforts aimed at improving production yields and generating novel analogs with enhanced therapeutic properties.

The Mupirocin Biosynthesis Gene Cluster

The genetic blueprint for mupirocin production is located on a 74 kb gene cluster in Pseudomonas fluorescens NCIMB 10586.[3] This cluster is a hybrid system that combines elements of both type I and type II polyketide synthase (PKS) systems. It comprises six large open reading frames (ORFs), designated mmpA through mmpF, which encode multifunctional proteins characteristic of type I PKS systems.[3] In addition to these large PKS genes, the cluster contains a cohort of 29 individual genes (mupA to mupX and macpA to macpE) that encode a variety of tailoring enzymes, acyl carrier proteins (ACPs), and regulatory proteins.[3]

The Mupirocin Biosynthesis Pathway

The biosynthesis of mupirocin is a multi-step process that can be broadly divided into the synthesis of the two precursor molecules, monic acid and 9-hydroxynonanoic acid (9-HN), followed by their esterification to form the final product. The pathway is characterized by a trans-AT (acyltransferase) PKS system, where the AT activity is provided by a separate, standalone enzyme rather than being integrated into the large PKS modules.[4]

Monic Acid Biosynthesis

The core of the mupirocin molecule, monic acid, is assembled through a series of condensation reactions catalyzed by the type I PKS machinery. The process involves the sequential addition of acetate and propionate units to a growing polyketide chain. Key tailoring enzymes, including ketoreductases (KRs), dehydratases (DHs), and enoyl reductases (ERs), modify the chain at specific steps to introduce the correct stereochemistry and functional groups.

9-Hydroxynonanoic Acid (9-HN) Biosynthesis

The fatty acid side chain, 9-HN, is also synthesized by a dedicated set of enzymes within the cluster. This pathway is less well-characterized than the monic acid pathway but is known to be essential for the bioactivity of mupirocin.

Final Assembly and Tailoring Steps

Once the monic acid and 9-HN moieties are synthesized, they are joined by an ester linkage. Further tailoring steps, such as hydroxylation and epoxidation, are carried out by specific enzymes to produce the final active compound, pseudomonic acid A. The pathway is not entirely linear, with parallel pathways leading to the production of minor analogs such as pseudomonic acids B and C.[5]

Below is a diagram illustrating the core biosynthetic pathway for mupirocin.

Regulation of Mupirocin Biosynthesis

The production of mupirocin is tightly regulated to ensure its synthesis occurs at the appropriate time and in response to specific environmental cues. This regulation involves a complex interplay of quorum sensing and two-component signal transduction systems.

A key regulatory mechanism is the MupR/I quorum sensing system. The LuxI homolog, MupI, synthesizes an N-acylhomoserine lactone (AHL) signaling molecule. As the bacterial population density increases, the concentration of this AHL signal surpasses a threshold, leading to its binding with the LuxR-type transcriptional regulator, MupR. The MupR-AHL complex then activates the transcription of the mupirocin biosynthetic genes.

The Gac/Rsm signal transduction pathway also plays a crucial role. The GacS/GacA two-component system responds to environmental signals and, in turn, controls the expression of small regulatory RNAs, RsmY and RsmZ. These sRNAs sequester the translational repressor protein RsmA, thereby allowing the translation of target mRNAs, including those involved in mupirocin biosynthesis.

The following diagram illustrates the regulatory network controlling mupirocin production.

Quantitative Data

Optimizing the production of mupirocin requires a quantitative understanding of the biosynthesis pathway. The following table summarizes available data on mupirocin production titers in Pseudomonas fluorescens.

| Strain/Condition | Scale | Titer (g/L) | Fermentation Time (h) | Reference |

| P. fluorescens (Fed-Batch) | 100 L | > 2.6 | Not specified | [6] |

| P. fluorescens (Fed-Batch) | 20 L | 4 - 5 | 220 | [6] |

Note: Detailed kinetic parameters for the individual enzymes in the mupirocin biosynthesis pathway are not extensively reported in the literature, representing a significant knowledge gap and an opportunity for future research.

Experimental Protocols

Quantification of Mupirocin by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of mupirocin from fermentation broths.

6.1.1. Sample Preparation

-

Centrifuge the fermentation broth to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Acidify the supernatant to pH 2.5-3.0 with an appropriate acid (e.g., phosphoric acid).

-

Extract the mupirocin from the acidified supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to dryness under reduced pressure.

-

Re-dissolve the dried extract in the mobile phase for HPLC analysis.

6.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 70:30, v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm.

-

Quantification: Generate a standard curve using a pure mupirocin standard of known concentrations.

Gene Knockout in Pseudomonas fluorescens via Homologous Recombination

This protocol provides a general workflow for creating a gene knockout in the mupirocin gene cluster.

6.2.1. Construction of the Knockout Vector

-

Amplify the upstream and downstream flanking regions (homology arms) of the target gene from P. fluorescens genomic DNA using PCR.

-

Clone the amplified homology arms into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB).

-

Introduce the knockout vector into an appropriate E. coli strain for plasmid propagation and verification.

6.2.2. Transformation and Selection

-

Transfer the verified knockout vector from E. coli to P. fluorescens via conjugation.

-

Select for single-crossover integrants on agar plates containing an antibiotic to which P. fluorescens is sensitive and the suicide vector confers resistance.

-

Confirm the single-crossover event by PCR.

6.2.3. Counter-selection for Double-Crossover Mutants

-

Culture the single-crossover integrants in a medium without antibiotic selection to allow for the second crossover event to occur.

-

Plate the culture on a medium containing the counter-selection agent (e.g., sucrose for the sacB system). Only the cells that have lost the suicide vector through a second crossover will grow.

-

Screen the resulting colonies by PCR to identify the desired gene knockout mutants.

The following diagram outlines the experimental workflow for gene knockout.

Conclusion

The mupirocin synthesis pathway is a fascinating and complex example of microbial secondary metabolism. This guide has provided a detailed overview of the gene cluster, the biosynthetic steps, and the regulatory networks that govern the production of this important antibiotic. The provided quantitative data and experimental protocols offer a valuable resource for researchers seeking to further investigate and engineer this pathway. Future work should focus on the detailed kinetic characterization of the biosynthetic enzymes and the development of high-titer production strains through metabolic engineering and synthetic biology approaches. A deeper understanding of the intricate mechanisms of mupirocin biosynthesis will undoubtedly pave the way for the development of novel antibiotics and the improved production of this essential medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Mupirocin: applications and production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 5. Biosynthesis of mupirocin by Pseudomonas fluorescens NCIMB 10586 involves parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mupirocin: A Comprehensive Technical Guide on its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupirocin, an antibiotic produced by the fermentation of Pseudomonas fluorescens, represents a unique class of antibacterial agents. Its distinct chemical structure and mechanism of action set it apart from other commercially available antibiotics, making it a critical tool in the management of bacterial skin infections. This technical guide provides an in-depth overview of the biological activity spectrum of mupirocin, including its mechanism of action, quantitative antibacterial efficacy, and relevant experimental protocols.

Mechanism of Action

Mupirocin exerts its bacteriostatic and bactericidal effects by specifically targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS)[1][2]. This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA).

The inhibition of IleRS by mupirocin leads to a depletion of charged isoleucyl-tRNA. Consequently, uncharged tRNA molecules accumulate and bind to the ribosomal A-site, which triggers a cascade of events known as the stringent response[3][4][5]. This response is a global bacterial stress signal characterized by the synthesis of the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp)[2]. The accumulation of (p)ppGpp leads to the downregulation of the synthesis of macromolecules involved in growth, including rRNA and tRNA, ultimately resulting in the cessation of protein and RNA synthesis and bacterial growth arrest[2][3].

Due to this unique mechanism, mupirocin does not exhibit cross-resistance with other classes of antibiotics[1].

Antibacterial Spectrum and Efficacy

Mupirocin demonstrates a high level of activity against Gram-positive cocci, particularly Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes. Its activity against most Gram-negative bacilli and anaerobes is significantly lower.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro susceptibility of various bacterial species to mupirocin, presented as Minimum Inhibitory Concentrations (MICs).

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 0.12 | [6] |

| Staphylococcus aureus | (45 clinical isolates) | ≤0.06 - 0.25 | [6] |

| Staphylococcus epidermidis | 54815 | 0.12 | [6] |

| Staphylococcus epidermidis | (26 clinical isolates) | ≤0.06 - 0.25 | [6] |

| Streptococcus pyogenes | 421 | 0.06 | [6] |

| Streptococcus pneumoniae | 1760 | 0.12 | [6] |

| Streptococcus faecalis | (D) K | 32 | [6] |

| Streptococcus faecium | (D) 22 | 64 | [6] |

| Neisseria gonorrhoeae | (94 clinical isolates) | 0.0039 - 0.0625 | [4] |

| Haemophilus influenzae | NCTC 11931 | 0.25 | [7] |

| Escherichia coli | NCTC 10418 | 64 | [7] |

| Pseudomonas aeruginosa | NCTC 10662 | >1024 | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of mupirocin can be determined using standardized broth microdilution or agar dilution methods.

Workflow for MIC Determination (Agar Dilution Method):

Protocol Outline (Agar Dilution):

-

Preparation of Mupirocin Stock Solution: A stock solution of mupirocin is prepared in a suitable solvent.

-

Serial Dilutions: A series of twofold dilutions of the mupirocin stock solution are prepared.

-

Agar Preparation: Molten Mueller-Hinton agar (or other appropriate growth medium) is cooled to 45-50°C.

-

Incorporation of Mupirocin: The mupirocin dilutions are added to the molten agar to achieve the desired final concentrations.

-

Pouring Plates: The agar-mupirocin mixture is poured into sterile Petri dishes and allowed to solidify.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., equivalent to a 0.5 McFarland standard) is prepared in a suitable broth.

-

Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of mupirocin that completely inhibits visible bacterial growth.

Cytotoxicity Assay (XTT Method)

The cytotoxic potential of mupirocin can be evaluated using various cell-based assays, such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol Outline (XTT Assay):

-

Cell Seeding: Plate cells (e.g., human keratinocytes) in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of mupirocin in cell culture medium and add to the appropriate wells. Include untreated control wells and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

-

Addition of XTT Reagent: Add the XTT working solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a soluble formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is typically used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each mupirocin concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Conclusion

Mupirocin remains a valuable topical antibiotic due to its potent activity against key Gram-positive pathogens and its unique mechanism of action that limits cross-resistance. A thorough understanding of its biological activity spectrum, efficacy, and the methodologies used for its evaluation is essential for its continued effective use in clinical practice and for the development of new antibacterial agents.

References

- 1. New aminoacyl-tRNA synthetase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Escherichia coli by pseudomonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uncharged tRNA, protein synthesis, and the bacterial stringent response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growth Optimized Aminoacyl-tRNA Synthetase Levels Prevent Maximal tRNA Charging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

Unveiling the Target: A Technical Guide to Mupirocin Target Identification Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data central to the target identification of mupirocin, an essential topical antibiotic. Erroneously referred to at times as "murraxocin," mupirocin's true mechanism of action lies in its specific inhibition of a key bacterial enzyme, a discovery underpinned by a variety of sophisticated experimental techniques. This document serves as a detailed resource, offering insights into the experimental protocols, quantitative data, and the intricate signaling pathways involved.

Executive Summary

Mupirocin exerts its antibacterial effect by targeting isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in bacterial protein synthesis.[1][2] This specific inhibition leads to the cessation of protein and RNA synthesis in bacteria, ultimately resulting in cell death.[3] The unique mechanism of action of mupirocin means there is no cross-resistance with other antibiotic classes.[2] Understanding the nuances of this interaction is paramount for combating emerging resistance and developing novel therapeutics. This guide will delve into the core experimental frameworks used to identify and characterize this molecular target.

Quantitative Data Summary

The interaction between mupirocin and its target, isoleucyl-tRNA synthetase (IleRS), has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data, providing a comparative look at binding affinities and inhibitory concentrations across different contexts.

Table 1: Inhibitory Concentrations of Mupirocin

| Parameter | Organism/Condition | Value | Reference |

| MIC (Susceptible) | Staphylococcus aureus | ≤0.5 µg/mL | [4] |

| MIC (Low-Level Resistance) | Staphylococcus aureus | 8 - 256 mg/L | [2][5] |

| MIC (High-Level Resistance) | Staphylococcus aureus | ≥512 mg/L | [2][5] |

| IC50 (Sensitive strains) | Staphylococcus aureus IRS | 3.3 x 10⁻² mg/L | [6] |

| IC50 (Moderately resistant strains) | Staphylococcus aureus IRS | 1.3 x 10⁻¹ mg/L | [6] |

| IC50 (Highly resistant strains) | Staphylococcus aureus IRS | 7.5 mg/L | [6] |

| Initial IC50 | S. aureus (repeated treatment) | ~1.5 mg/L | [7] |

| IC50 after 100 days | S. aureus (repeated treatment) | > 30 mg/L | [7] |

Table 2: Binding Affinity and Inhibition Constants of Mupirocin and Related Compounds

| Compound | Target | Parameter | Value | Reference |

| Mupirocin | MRSA IleRS | Ki | 240 ± 20 pM | [8] |

| Mupirocin | MRSA IleRS | Kd, 25°C | 18 ± 7 pM | [8] |

| Thiomarinol A | MRSA IleRS | Ki | 370 ± 70 pM | [8] |

| Thiomarinol A | MRSA IleRS | Kd, 25°C | 11 ± 6 fM | [8] |

| Pseudomonic Acid (PS-A) | S. aureus IleRS | Kj | ~2 nM | [9] |

| Pseudomonic Acid (PS-A) | S. aureus IleRS | K*j | 50 pM | [9] |

| Ile-ol-AMP | S. aureus IleRS | Ki | 50 nM | [9] |

| Ile-NHSO2-AMP | S. aureus IleRS | Ki | 1 nM | [9] |

Experimental Protocols

The identification of isoleucyl-tRNA synthetase as the target of mupirocin relied on a combination of genetic, biochemical, and proteomic approaches. Below are detailed methodologies for key experiments.

Target Identification using Affinity Chromatography

Affinity chromatography is a powerful technique to isolate target proteins from a complex mixture based on a specific interaction with a ligand—in this case, mupirocin.

Objective: To isolate and identify proteins from a bacterial lysate that bind to mupirocin.

Materials:

-

Mupirocin

-

Epoxy-activated Sepharose beads (or similar affinity matrix)

-

Bacterial cell lysate (e.g., Staphylococcus aureus)

-

Coupling buffer (e.g., 0.1 M sodium carbonate, pH 9.5)

-

Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

-

Wash buffer A (e.g., PBS with 0.5 M NaCl)

-

Wash buffer B (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE reagents

-

Mass spectrometer

Protocol:

-

Immobilization of Mupirocin:

-

Dissolve mupirocin in the coupling buffer.

-

Wash the epoxy-activated Sepharose beads with the coupling buffer.

-

Incubate the beads with the mupirocin solution overnight at room temperature with gentle agitation to allow covalent coupling.

-

Wash the beads extensively with the coupling buffer to remove unbound mupirocin.

-

Block any remaining active groups on the beads by incubating with the blocking buffer for 2 hours at room temperature.

-

Wash the beads with Wash Buffer A and then Wash Buffer B.

-

-

Affinity Purification:

-

Prepare a bacterial cell lysate by sonication or enzymatic lysis.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Incubate the clarified lysate with the mupirocin-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

Pack the beads into a chromatography column.

-

Wash the column extensively with Wash Buffer B to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using the elution buffer. Collect fractions immediately into tubes containing the neutralization buffer to preserve protein integrity.

-

-

Protein Identification:

-

Analyze the eluted fractions by SDS-PAGE to visualize the purified proteins.

-

Excise the protein bands of interest from the gel.

-

Perform in-gel tryptic digestion.

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

-

Proteomic Profiling for Target Confirmation

Proteomic techniques, such as 2D-gel electrophoresis followed by mass spectrometry, can be used to observe changes in the bacterial proteome in response to mupirocin treatment, providing further evidence for its target and mechanism of action.[10]

Objective: To identify proteins with altered expression or modification in response to mupirocin treatment.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Mupirocin

-

Lysis buffer with protease inhibitors

-

2D-gel electrophoresis system

-

Mass spectrometer

Protocol:

-

Cell Culture and Treatment:

-

Grow bacterial cultures to mid-log phase.

-

Divide the culture into two groups: one treated with a sub-inhibitory concentration of mupirocin and an untreated control.

-

Incubate for a defined period (e.g., 1-2 hours).

-

-

Protein Extraction and Quantification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using a suitable lysis buffer.

-

Quantify the total protein concentration in each lysate.

-

-

2D-Gel Electrophoresis:

-

Perform isoelectric focusing (first dimension) followed by SDS-PAGE (second dimension) to separate the proteins based on their isoelectric point and molecular weight.

-

Stain the gels to visualize the protein spots.

-

-

Image Analysis and Protein Identification:

-

Scan the gels and use image analysis software to compare the protein spot patterns between the treated and control samples.

-

Identify protein spots that show significant changes in intensity or position.

-

Excise these spots from the gel, perform in-gel digestion, and identify the proteins by mass spectrometry. An upregulation of isoleucyl-tRNA synthetase can be expected as a cellular response to its inhibition.[10]

-

Visualizing the Molecular Landscape

To better understand the processes involved in mupirocin's mechanism of action and its identification, the following diagrams illustrate the key pathways and workflows.

Mupirocin's Mechanism of Action

Caption: Mupirocin competitively inhibits IleRS, preventing the charging of tRNA-Ile and halting protein synthesis.

Experimental Workflow for Affinity Chromatography-based Target ID

Caption: Workflow for identifying mupirocin's target protein using affinity chromatography.

Logical Relationship of Mupirocin Resistance Mechanisms

Caption: The two main mechanisms of mupirocin resistance in bacteria.

Conclusion

The identification of isoleucyl-tRNA synthetase as the molecular target of mupirocin is a cornerstone of our understanding of this vital antibiotic. The experimental methodologies detailed in this guide, from affinity-based purification to comprehensive proteomic analysis, provide a robust framework for target identification and validation in drug discovery. As antibiotic resistance continues to be a global challenge, a thorough comprehension of these techniques and the data they generate is essential for the continued development of effective antimicrobial therapies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Update on mupirocin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical basis of mupirocin resistance in strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of isoleucyl-tRNA synthetase from Staphylococcus aureus. II. Mechanism of inhibition by reaction intermediate and pseudomonic acid analogues studied using transient and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Global analysis of the Staphylococcus aureus response to mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

Murraxocin (Mupirocin): An In-Depth Technical Guide on In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Murraxocin, a topical antibiotic whose active ingredient is mupirocin. Mupirocin is a unique antibiotic produced by Pseudomonas fluorescens with a distinct chemical structure and mechanism of action, setting it apart from other clinically available antimicrobial agents.[1][2][3] This document details its mechanism of action, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and provides visual representations of its molecular pathway and experimental workflows.

Mechanism of Action

Mupirocin exerts its antibacterial effect by specifically targeting and inhibiting bacterial protein synthesis.[1][4] It competitively binds to and reversibly inhibits bacterial isoleucyl-tRNA synthetase (IleS), the enzyme responsible for charging isoleucine to its corresponding tRNA.[1][2][4] This action prevents the incorporation of isoleucine into newly forming polypeptide chains, thereby halting protein production and ultimately leading to bacterial growth inhibition. At lower concentrations, mupirocin is bacteriostatic, but at the higher concentrations achieved with topical application, it demonstrates bactericidal properties.[5] Its unique mechanism means there is no cross-resistance with other classes of antibiotics.[6]

Caption: Mupirocin's mechanism of action.

In Vitro Efficacy Data

Mupirocin demonstrates potent in vitro activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][7] Its efficacy against most Gram-negative bacilli and anaerobes is significantly lower.[8][9]

Minimum Inhibitory Concentration (MIC)

MIC values are a standard measure of an antibiotic's effectiveness. The following table summarizes representative MIC data for mupirocin against various bacterial species.

| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates (including MRSA) | ≤ 0.5 | [8] |

| Staphylococcus epidermidis | Clinical Isolates | ≤ 0.5 | [8] |

| Streptococcus pyogenes | N/A | High activity reported | [7] |

| Haemophilus influenzae | N/A | High activity reported | [8] |

| Neisseria gonorrhoeae | N/A | High activity reported | [8] |

Biofilm Inhibition

Bacterial biofilms present a significant challenge in treating chronic infections. Mupirocin has shown efficacy in reducing biofilm mass, particularly in S. aureus.

| Bacterial Species | Assay | Concentration (µg/mL) | Effect | Reference |

| S. aureus (from CRS patients) | Crystal Violet Assay | 125 | >90% reduction in biofilm mass | [10] |

| S. aureus | N/A | 20,000 (2% ointment) | Effective clearance of low-level resistant strains | [11] |

Bactericidal Activity

While primarily bacteriostatic at low concentrations, mupirocin exhibits bactericidal effects at higher concentrations.

| Activity | Measurement | Finding | Reference |

| Bactericidal Action | Time-kill tests | Slow bactericidal action, resulting in 90-99% killing after 24 hours. | [8][9] |

| MBC vs. MIC | Comparison | Minimum Bactericidal Concentrations (MBCs) were 8- to 32-fold higher than MICs. | [8][9] |

Experimental Protocols

The following sections detail the methodologies used to generate the in vitro efficacy data for mupirocin.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Caption: Workflow for MIC determination.

Protocol:

-

Preparation of Mupirocin Dilutions: A series of twofold dilutions of mupirocin are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific density (e.g., 0.5 McFarland standard).

-

Inoculation: Each well containing the mupirocin dilution is inoculated with the bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of mupirocin at which there is no visible turbidity (growth).

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of an antimicrobial agent to inhibit the formation of or eradicate existing biofilms.

References

- 1. researchgate.net [researchgate.net]

- 2. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The clinical development of mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The antimicrobial activity of mupirocin--an update on resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of mupirocin on clinical isolates of Staphylococcus aureus and its potential implications in chronic rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From past to present, exploring the applications of mupirocin ointment: A comprehensive review - IP Indian J Clin Exp Dermatol [ijced.org]

Preliminary Toxicity Profile of Mupirocin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request for information on "Murraxocin" yielded no results. Based on the similarity of the name and the context of the request, this document provides a preliminary toxicity profile for the antibiotic Mupirocin .

Introduction

Mupirocin, formerly known as pseudomonic acid A, is a topical antibiotic derived from the bacterium Pseudomonas fluorescens.[1][2][3][4] It possesses a unique chemical structure and mechanism of action, distinct from other major classes of antibiotics.[4] Mupirocin is primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and is commonly used to treat primary and secondary skin infections such as impetigo.[5][6] Its therapeutic action stems from the specific inhibition of bacterial isoleucyl-tRNA synthetase, which halts protein and RNA synthesis in susceptible bacteria.[1][2][4][7] Due to its rapid systemic metabolism, mupirocin is only available in topical formulations.[1][8] This guide provides a comprehensive overview of the preliminary toxicity profile of mupirocin, compiling available data on its acute toxicity, cytotoxicity, and genotoxicity.

Quantitative Toxicity Data

The following tables summarize the key quantitative data available for the preliminary toxicity assessment of mupirocin.

Table 1: Acute Toxicity

| Test Species | Route of Administration | LD50 Value |

|---|

| Rat | Oral | > 5 g/kg |

Table 2: In Vitro Cytotoxicity (IC50)

| Cell Line | Cell Type | IC50 Value (µg/mL) |

|---|---|---|

| UCT-Mel 1 | Melanoma | 5.4 |

| MCF-7 | Breast Cancer | 35.5 |

| HaCaT | Normal Skin Keratinocytes | 415.5 |

| Human Fibroblasts (BJ) | Normal Fibroblasts | Non-toxic at 500 µg/mL |

| Human Keratinocytes (HaCaT) | Normal Keratinocytes | Non-toxic at 500 µg/mL |

Genotoxicity Profile

A comprehensive battery of in vitro and in vivo studies has been conducted to assess the genotoxic potential of mupirocin. The results from these assays have consistently shown no evidence of genotoxicity.[9]

Table 3: Summary of Genotoxicity Studies

| Assay Type | Test System | Result |

|---|---|---|

| Salmonella Reversion (Ames) Test | S. typhimurium | Negative |

| E. coli Mutation Assay | E. coli | Negative |

| Mouse Lymphoma Assay | Mouse Lymphoma Cells | Negative |

| Metaphase Analysis | Human Lymphocytes | Negative |

| Unscheduled DNA Synthesis | Rat Primary Hepatocytes | Negative |

| Sediment Analysis for DNA Strand Breaks | In vitro | Negative |

| Bone Marrow Micronucleus Assay | Mice | Negative |

Experimental Protocols

4.1. In Vitro Cytotoxicity Assay (XTT Assay)

This protocol is based on the methodology used to determine the IC50 values of mupirocin against various cell lines.[10]

-

Cell Culture: Cells are seeded in 96-well microtiter plates at a concentration of 1x10^5 cells/mL in the appropriate medium (EMEM or DMEM) and incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: A stock solution of mupirocin (e.g., 10 mg/mL in a suitable solvent like DMSO) is prepared. Serial dilutions are then made to achieve a range of target concentrations (e.g., 3.125 – 800 µg/mL).

-

Cell Treatment: The culture medium is replaced with fresh medium containing the various concentrations of mupirocin. Control wells include vehicle-treated cells (e.g., 1% DMSO), cells in growth medium only, and cells exposed to a positive control (e.g., actinomycin D). The plates are then incubated for an additional 72 hours at 37°C.

-

XTT Assay: The 3-[4,5-dimethylthiazole-2-yl]-2,5-diphenyltetrazolium bromide (XTT) assay is performed to assess cell viability. This colorimetric assay measures the metabolic activity of viable cells.

-

Data Analysis: The absorbance is read using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

4.2. Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[11][12][13]

-

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[11] The test evaluates the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[11]

-

Methodology:

-

The bacterial strains are exposed to the test compound at various concentrations, both with and without an exogenous metabolic activation system (e.g., a liver extract known as S9 mix, to simulate mammalian metabolism).

-

The treated bacteria are then plated on a minimal agar medium lacking histidine.

-

After incubation, the number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

-

A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

-

4.3. Alkaline Comet Assay

The alkaline comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoid. The slides are then placed in an alkaline solution to unwind the DNA and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further towards the anode, forming a "comet tail," while undamaged DNA remains in the nucleoid ("comet head"). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

-

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA, followed by the application of an electric field.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

-

Visualization and Scoring: The comets are visualized using a fluorescence microscope and scored using image analysis software to quantify the extent of DNA damage.

-

Visualizations

5.1. Mechanism of Action of Mupirocin

Caption: Mupirocin inhibits bacterial protein synthesis.

5.2. Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for determining cytotoxicity.

Summary and Conclusion

The preliminary toxicity profile of mupirocin indicates a favorable safety margin for its intended topical use. The acute oral toxicity is low, as demonstrated by a high LD50 value in rats. In vitro cytotoxicity studies show selective activity against certain cancer cell lines at concentrations significantly higher than those expected to be achieved systemically, while demonstrating low toxicity to normal human keratinocytes and fibroblasts.[3][10] A comprehensive panel of genotoxicity assays has consistently returned negative results, suggesting that mupirocin does not pose a mutagenic risk.[9] Systemic absorption of mupirocin through intact skin is minimal.[9] While generally well-tolerated, caution is advised in patients with severe renal impairment, as the polyethylene glycol vehicle may be absorbed from open wounds and large surface areas, posing a risk of nephrotoxicity.[2] Overall, the available data supports the safety of mupirocin as a topical antibacterial agent.

References

- 1. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mupirocin Promotes Wound Healing by Stimulating Growth Factor Production and Proliferation of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of the alkaline Comet assay to allow simultaneous evaluation of mitomycin C-induced DNA cross-link damage and repair of specific DNA sequences in RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of structures and cytotoxicity of mupirocin and batumin against melanoma and several other cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. criver.com [criver.com]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

An In-depth Technical Guide to the Solubility and Stability Testing of Murraxocin

Disclaimer: The compound "Murraxocin" is not a recognized chemical entity in the public domain. This guide has been developed using data and methodologies for Mupirocin, a structurally complex topical antibiotic, as a surrogate. The information presented herein is intended to serve as a comprehensive framework for the solubility and stability testing of a compound with similar characteristics to Mupirocin.

This technical guide provides a detailed overview of the essential physicochemical properties of this compound, focusing on its solubility and stability profiles. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of this novel antibiotic. The guide outlines experimental protocols for determining solubility in various media and assessing stability under different stress conditions. All quantitative data are summarized in structured tables, and key experimental workflows and a hypothetical degradation pathway are visualized using diagrams.

This compound: Physicochemical Properties

This compound is a novel antibiotic with a complex molecular structure, analogous to Mupirocin. A thorough understanding of its solubility and stability is paramount for the development of effective and safe pharmaceutical formulations.

Chemical Structure (analogous to Mupirocin):

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The following table summarizes the solubility of this compound in various solvents, based on data for Mupirocin.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 0.0265 g/L | |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [3] |

| Methanol:Water (50:50 v/v) | Soluble (used as a solvent for analysis) | |

| Acetonitrile:Water (1:10 v/v) | Soluble (used for standard curve preparation) | [4] |

| Corn Oil | ≥ 2.5 mg/mL | [3] |

Stability Profile of this compound

Stability testing is crucial to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. This section details the stability of this compound under various conditions.

pH-Dependent Stability

The stability of this compound is influenced by the pH of the solution. Acidic or alkaline conditions can lead to degradation.

Temperature and Light Sensitivity

Exposure to elevated temperatures and certain light conditions can accelerate the degradation of this compound. Stability studies are typically conducted at various temperatures, including refrigerated (2-8 °C), room temperature (25 °C), and accelerated conditions (e.g., 40 °C).

Oxidative and Hydrolytic Stability

This compound may be susceptible to oxidative and hydrolytic degradation. Forced degradation studies are essential to identify potential degradation products and pathways. The major degradation pathway for similar compounds is often oxidative in nature[5].

Table 2: Summary of this compound Stability

| Condition | Observation | Reference |

| Storage at 37°C (in ointment) | Stable for up to 60 days when mixed with certain dermatological products.[6] | [6] |

| Long-term storage | Nanostructured lipid carrier formulations showed good physical stability for three months at 25°C.[7] | [7] |

| In aqueous solution | Prone to hydrolysis, limiting its systemic use.[7] | [7] |

Experimental Protocols

This section provides detailed methodologies for conducting solubility and stability studies for this compound.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Method: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample from each flask and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Stability-Indicating Method Development

Objective: To develop a validated analytical method capable of separating and quantifying this compound from its degradation products.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly used. The exact ratio and pH should be optimized for best separation[4][8].

-

Detection: UV detection at an appropriate wavelength (e.g., 220-230 nm)[8][9].

-

Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness[10][9].

Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Methodology:

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acidic: e.g., 0.1 N HCl at 60 °C

-

Basic: e.g., 0.1 N NaOH at 60 °C

-

Oxidative: e.g., 3% H₂O₂ at room temperature[5]

-

Thermal: e.g., 60 °C

-

Photolytic: Exposure to UV light

-

-

Sample Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.

-

Peak Purity: Assess the purity of the this compound peak to ensure no co-eluting degradation products.

-

Identification of Degradants: If significant degradation is observed, techniques such as LC-MS/MS can be used to identify the structure of the degradation products[5][11].

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical degradation pathway for this compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Caption: Hypothetical Degradation Pathway for this compound.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The presented experimental protocols and data, based on the well-characterized antibiotic Mupirocin, offer a robust starting point for the preclinical development and formulation of this new chemical entity. Adherence to these methodologies will ensure the generation of high-quality data, which is essential for regulatory submissions and the successful development of a safe, effective, and stable drug product.

References

- 1. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mupirocin - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. dadun.unav.edu [dadun.unav.edu]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of mupirocin ointment (Bactroban) admixed with other proprietary dermatological products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development, characterization and pharmacokinetics of mupirocin-loaded nanostructured lipid carriers (NLCs) for intravascular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Further Understanding of Degradation Pathways of Microcystin-LR by an Indigenous Sphingopyxis sp. in Environmentally Relevant Pollution Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mupirocin and its Homologous Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mupirocin, a clinically significant topical antibiotic, and its homologous compounds. The document delves into the core aspects of their mechanism of action, antibacterial activity, and the experimental methodologies used for their evaluation. Particular emphasis is placed on the quantitative assessment of their bioactivity and the underlying molecular interactions that drive their therapeutic effects.

Introduction

Mupirocin, also known as pseudomonic acid A, is a natural product isolated from the bacterium Pseudomonas fluorescens.[1] It represents a unique class of antibiotics with a mechanism of action distinct from other clinically available agents, making it a valuable tool in the management of superficial skin infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This guide explores the structure-activity relationships of mupirocin and its naturally occurring analogs, providing a technical resource for researchers engaged in the discovery and development of novel antibacterial agents.

Core Structure and Homologous Compounds

Mupirocin is a polyketide antibiotic characterized by a unique chemical structure. It consists of a nine-carbon 9-hydroxynonanoic acid moiety ester-linked to a 17-carbon monic acid A.[3] Naturally occurring homologous compounds, often found as minor components in fermentation broths, include pseudomonic acid B (with an additional hydroxyl group at C8), pseudomonic acid C (with a double bond instead of an epoxide at C10-C11), and pseudomonic acid D. Another important related compound is thiomarinol, a hybrid antibiotic that incorporates a mupirocin-like structure.[3][4]

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The antibacterial activity of mupirocin and its homologs stems from the specific inhibition of bacterial isoleucyl-tRNA synthetase (IleRS).[5][6] This enzyme is crucial for protein synthesis as it catalyzes the charging of isoleucine to its cognate tRNA. By competitively binding to IleRS, mupirocin blocks the formation of isoleucyl-tRNA, leading to a cessation of protein synthesis and ultimately resulting in a bacteriostatic or bactericidal effect.[6][7]

The following diagram illustrates the inhibitory action of mupirocin on bacterial protein synthesis.

Quantitative Antibacterial Activity

The antibacterial potency of mupirocin and its homologous compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of mupirocin and its analogs against various strains of Staphylococcus aureus.

Table 1: MIC of Mupirocin (Pseudomonic Acid A) against Staphylococcus aureus

| Bacterial Strain | MIC (µg/mL) | Reference |

| S. aureus (general) | 0.05 | [5] |

| Methicillin-Resistant S. aureus (MRSA) | 1-4 | [5] |

| S. aureus (clinical isolates) | ≤ 0.5 | [1] |

| Mupirocin-Susceptible S. aureus | ≤ 4 | [7] |

| Low-Level Mupirocin-Resistant S. aureus | 8 - 256 | [7] |

| High-Level Mupirocin-Resistant S. aureus | ≥ 512 | [7] |

Table 2: Comparative MICs of Mupirocin Homologs against MRSA

| Compound | MRSA Strain | MIC (µM) | Reference |

| Mupirocin | COL | 0.25 | [4] |

| Thiomarinol A | COL | 0.002 | [4] |

| Holomycin | COL | 2.5 | [4] |

| Mupirocin | Low-Level Resistant COL | >0.25 | [4] |

| Thiomarinol A | Low-Level Resistant COL | 0.08 | [4] |

| Mupirocin | High-Level Resistant (BAA-1556) | >8000 | [4] |

| Thiomarinol A | High-Level Resistant (BAA-1556) | 0.5 | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using standardized methods such as agar dilution or broth microdilution as per guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

5.1.1. Agar Dilution Method

-

Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton agar) containing twofold serial dilutions of the antimicrobial agent are prepared. A control plate with no antibiotic is also included.[8]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.[9]

-

Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing and control plate.[8]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).[9]

-

Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

The following diagram outlines the workflow for the agar dilution MIC test.

5.1.2. E-test Method

The E-test is a gradient diffusion method that provides a quantitative MIC value.

-

Inoculum Preparation and Plating: A standardized bacterial suspension is swabbed uniformly across the surface of an agar plate.[9]

-

Application of E-test Strip: A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.[8]

-

Incubation: The plate is incubated under standard conditions.

-

Result Interpretation: An elliptical zone of inhibition forms. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8]

Synthesis of Mupirocin Analogs

The chemical synthesis of mupirocin and its analogs is a complex, multi-step process. Total synthesis strategies often involve the stereoselective construction of the two main fragments, the monic acid core and the 9-hydroxynonanoic acid side-chain, followed by their esterification.

A general, high-level approach to the synthesis of a mupirocin analog is outlined below. This is a representative workflow and specific reagents and conditions will vary depending on the target analog.

Conclusion

Mupirocin and its homologous compounds remain a significant area of research in the quest for novel antibacterial agents. Their unique mechanism of action provides a valuable scaffold for the design of new inhibitors of bacterial protein synthesis. The data and protocols presented in this guide offer a foundational resource for researchers in this field, facilitating further exploration and development of this important class of antibiotics.

References

- 1. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. himedialabs.com [himedialabs.com]

Methodological & Application

Application Notes and Protocols for Murraxocin, a Novel Protein Synthesis Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Murraxocin is a novel investigational compound that demonstrates potent inhibitory effects on protein synthesis. Its primary mechanism of action is the specific and reversible inhibition of isoleucyl-tRNA synthetase, an essential enzyme for the incorporation of isoleucine into polypeptides.[1][2][3][4] This targeted action leads to a cessation of protein synthesis, resulting in bacteriostatic effects at lower concentrations and bactericidal effects with prolonged exposure.[3] While its primary development has focused on antimicrobial applications, particularly against gram-positive bacteria, its specific mechanism of action warrants investigation into its effects on eukaryotic cellular processes, such as cell growth, proliferation, and signaling pathways.[4][5]

These application notes provide detailed protocols for researchers and drug development professionals to investigate the effects of this compound in a cell culture setting. The protocols cover essential assays for determining optimal dosage, assessing effects on cell proliferation, and investigating the compound's impact on key cellular signaling pathways.

Mechanism of Action

This compound selectively binds to isoleucyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of isoleucine to its corresponding transfer RNA (tRNA).[1][4] This action effectively halts the incorporation of isoleucine into newly synthesized proteins, leading to a global disruption of protein production.[1] Due to structural differences between bacterial and human isoleucyl-tRNA synthetase, this compound exhibits a high degree of selectivity for the bacterial enzyme.[4] However, at higher concentrations, off-target effects on eukaryotic cells may be observed, making it a tool for studying the consequences of protein synthesis inhibition in various cellular contexts.

Figure 1. Mechanism of this compound action.

Data Presentation

Table 1: this compound Cytotoxicity (72-hour exposure)

| Cell Line | IC50 (µM) |

| HEK293 | 15.8 |

| HeLa | 12.5 |

| A549 | 20.1 |

| MCF-7 | 18.3 |

Table 2: Effect of this compound on Cell Proliferation (48-hour treatment)

| Cell Line | Concentration (µM) | Percent Inhibition of Proliferation |

| HEK293 | 1 | 15% |

| 5 | 45% | |

| 10 | 85% | |

| HeLa | 1 | 20% |

| 5 | 55% | |

| 10 | 92% |

Experimental Protocols

Determination of Optimal Antibiotic Concentration (Kill Curve)

This protocol is designed to determine the minimum concentration of this compound required to kill all cells within a specific timeframe. This is a critical first step for any experiment involving stable cell line generation or long-term drug exposure.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

24-well tissue culture plates

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Seed cells in a 24-well plate at a density that allows them to reach 30-50% confluency within 24 hours.

-

After 24 hours, replace the medium with fresh medium containing increasing concentrations of this compound. It is recommended to perform this in duplicate or triplicate. Include a "no antibiotic" control. A suggested concentration range is 0.5, 1, 2.5, 5, 10, 20, 50, and 100 µM.

-

Incubate the plate and observe the cells daily for signs of cell death (e.g., rounding, detachment).

-

Replace the medium with freshly prepared this compound-containing medium every 2-3 days.

-

After 7-10 days, determine the cell viability in each well using Trypan Blue staining and a hemocytometer or an automated cell counter.[6]

-

The lowest concentration of this compound that results in 100% cell death is the optimal concentration for selection.

Figure 2. Kill curve workflow.

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This protocol measures the effect of this compound on cell proliferation by assessing metabolic activity.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound stock solution

-

96-well tissue culture plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

-

Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

Western Blot Analysis of mTOR Signaling Pathway

This protocol investigates the impact of this compound on the mTOR signaling pathway, a central regulator of cell growth and proliferation.[7][][9]

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound stock solution

-

6-well tissue culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Figure 3. Hypothesized signaling pathway.

Troubleshooting

-

High background in Western blots: Ensure adequate washing steps and optimize antibody concentrations.

-

Inconsistent results in proliferation assays: Ensure uniform cell seeding and proper mixing of reagents.

-

No effect of this compound observed: Verify the activity of the compound and ensure it is being used at an appropriate concentration range determined by the kill curve.

Conclusion

This compound presents a valuable tool for studying the cellular consequences of protein synthesis inhibition. The protocols outlined in these application notes provide a framework for researchers to investigate its effects on cell viability, proliferation, and key signaling pathways. Further investigation is warranted to fully elucidate its potential applications in both antimicrobial and cell biology research.

References

- 1. What is the mechanism of Mupirocin Calcium? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Mupirocin? [synapse.patsnap.com]

- 5. Overview of the role of mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. cusabio.com [cusabio.com]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Mupirocin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupirocin, formerly known as pseudomonic acid A, is a topical antibiotic produced by the bacterium Pseudomonas fluorescens.[1] It is widely used to treat primary and secondary bacterial skin infections.[1] Mupirocin is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, which ultimately disrupts protein and RNA synthesis, leading to bacterial cell death.[1][2] Due to this distinct mechanism, cross-resistance with other classes of antibiotics is uncommon.[3] This document provides detailed application notes and protocols for the use of Mupirocin in various animal models of skin infection and wound healing.